molecular formula C17H14O5 B592812 8-Demethylsideroxylin CAS No. 80621-54-1

8-Demethylsideroxylin

Cat. No.: B592812
CAS No.: 80621-54-1
M. Wt: 298.294
InChI Key: VQCXCCMCKDSXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethylsideroxylin typically involves the demethylation of sideroxylin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Eucalyptus species, followed by purification using techniques like low-pressure column chromatography . This method ensures the isolation of the compound in sufficient quantities for further applications.

Chemical Reactions Analysis

Types of Reactions: 8-Demethylsideroxylin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

8-Demethylsideroxylin has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Demethylsideroxylin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Uniqueness: 8-Demethylsideroxylin is unique due to its specific structural modifications, which confer distinct biological activities and reactivity compared to its analogs. Its demethylated structure allows for different interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCXCCMCKDSXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154317
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5-Dihydroxy-7-methoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80621-54-1
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80621-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-Dihydroxy-7-methoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284 - 286 °C
Record name 4',5-Dihydroxy-7-methoxy-6-methylflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What are the sources and potential applications of 8-demethylsideroxylin?

A1: this compound has been identified in several plant species, including Eucalyptus saligna [] and Backhousia myrtifolia []. While research is still in early stages, its anti-inflammatory activity suggests potential applications in addressing inflammation-related conditions.

Q2: What is the relationship between the structure of this compound and its anti-inflammatory activity?

A3: A study investigating peltogynoid flavonoid derivatives, including this compound, from Backhousia myrtifolia revealed a structure-activity relationship []. The study found that the presence and position of specific functional groups on the peltogynoid scaffold influenced their anti-inflammatory potency. Further research is needed to fully elucidate the specific structural elements of this compound crucial for its activity.

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